molecular formula C11H8Cl3NO3S B5823677 2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide

2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B5823677
M. Wt: 340.6 g/mol
InChI Key: UJXROMDCDMEUTC-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a furan ring, a benzene ring substituted with three chlorine atoms, and a sulfonamide group, making it a unique and potentially valuable chemical entity.

Properties

IUPAC Name

2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXROMDCDMEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

2,3,4-Trichloro-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential antibiotic or antifungal agent due to its sulfonamide structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: As a building block for the development of new materials with unique properties.

    Biological Studies: As a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide is likely related to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can interact with the active site of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide antibiotics, which inhibit the enzyme dihydropteroate synthase in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
  • 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Uniqueness

2,3,4-Trichloro-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the presence of three chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.

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